S-(N,N-Diethylcarbamoyl)glutathione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

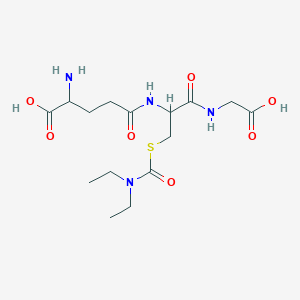

S-(N,N-Diethylcarbamoyl)glutathione is a compound useful in organic synthesis . It is related to various aspects of a salt form S-(N, N-diethylcarbamoyl)glutathione, a method of producing the salt form, and a pharmaceutical composition comprising said salt form .

Synthesis Analysis

One metabolite formed during Disulfiram (DSF) bioactivation is S-(N, N-diethylcarbamoyl)glutathione . In human plasma samples from 62.5 mg/d and 250mg/d dosing, S-(N,N-Diethylcarbamoyl)glutathione concentration peaks at 0.3 and 4 nM at 3 h .Molecular Structure Analysis

The molecular formula of S-(N,N-Diethylcarbamoyl)glutathione is C14H26N4O8S, and its molecular weight is 408.43 .Chemical Reactions Analysis

S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite, affects glutamate binding . It has been shown to increase dopamine (DA), decrease gamma-aminobutyric acid (GABA), and have a biphasic effect on glutamate (Glu), first increasing and then decreasing Glu in both the nucleus accumbens (NAc) and medial prefrontal cortex (mPFC) .Physical And Chemical Properties Analysis

S-(N,N-Diethylcarbamoyl)glutathione is a white solid .科学的研究の応用

Metabolite Characteristics and Toxicology :

- Carbamathione is identified as a metabolite of disulfiram, an alcohol deterrent, and has been studied for its stability and detection in human plasma. It's stable over a pH range of 1-8 and detectable in plasma samples, indicating its potential role in clinical investigations related to disulfiram usage (Heemskerk et al., 2011).

- In rat bile, carbamathione and its derivatives were identified as metabolites of disulfiram and diethyldithiocarbamate (DDTC). This discovery contributes to understanding the metabolic pathways and potential toxicological implications of these compounds (Jin et al., 1994).

Potential Therapeutic Applications :

- Carbamathione and related compounds have been explored as competitive inhibitors of glyoxalase I, an enzyme associated with cancer, with potential implications in cancer treatment. Their stability and inhibitory properties make them promising candidates for further research in this area (Murthy et al., 1994); (Hamilton et al., 1999).

- The study of S-(p-Bromobenzyl)glutathione, a related compound, revealed its antitumor activity, particularly in inhibiting human leukemia cell growth, which can offer insights into developing new anticancer strategies (Thornalley et al., 1996).

Analytical Methodologies :

- Advanced analytical techniques like LC-MS/MS have been developed for the determination of carbamathione in biological samples, enhancing the understanding of its pharmacokinetics and dynamics in biological systems. These methodologies are crucial for supporting clinical and toxicological studies (Kaul et al., 2010).

作用機序

Target of Action

S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione, primarily targets neurotransmitters in the brain, specifically dopamine, GABA, and glutamate . These neurotransmitters play crucial roles in various brain functions, including mood regulation, reward, and addiction processes.

Mode of Action

Carbamathione interacts with its targets by affecting their binding and release. It has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate, first increasing and then decreasing it . These changes occur concurrently and are dose-dependent .

Biochemical Pathways

The biochemical pathways affected by carbamathione are primarily those involved in neurotransmission. The compound’s effects on dopamine, GABA, and glutamate can influence various pathways in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .

Pharmacokinetics

Carbamathione is rapidly eliminated from the body, with a half-life of approximately 4 minutes in both the nucleus accumbens and medial prefrontal cortex, as well as in plasma . Despite this rapid elimination, the changes in dopamine, GABA, and glutamate levels in the brain persist for approximately two hours .

Result of Action

The result of carbamathione’s action is a significant alteration in neurotransmitter levels in the brain. Specifically, it increases dopamine levels, decreases GABA levels, and has a biphasic effect on glutamate levels . These changes can have profound effects on mood, reward processes, and potentially substance abuse dependence.

Action Environment

The action of carbamathione can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as cytochrome P450, can affect the formation and action of carbamathione . When a cytochrome P450 inhibitor was administered before dosing, no carbamathione could be detected, and no changes in neurotransmitter levels occurred . This suggests that the action of carbamathione is dependent on its formation from its pro-drug, disulfiram .

特性

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXBYDBYBIGAQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) interact with its target and what are the downstream effects?

A: Carbamathione has been identified as a partial non-competitive inhibitor of the N-methyl-D-aspartic acid (NMDA) glutamate receptor [, ]. While the exact mechanism of inhibition is not fully understood, this interaction could have significant implications for understanding the effects of disulfiram, its parent compound, on neurotransmission. Studies have shown that carbamathione administration can alter the levels of GABA and glutamate in the brain [, ].

Q2: What is the structural characterization of S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione)?

A: While the provided abstracts do not detail spectroscopic data, S-(N,N-Diethylcarbamoyl)glutathione is formed by the conjugation of glutathione with a metabolite of disulfiram [].

Q3: How is S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) formed in vivo and what is its metabolic fate?

A: Carbamathione is a metabolite of disulfiram, a drug used in the treatment of alcohol abuse [, ]. Disulfiram is metabolized to diethyldithiocarbamate (DDTC) in vivo. Both disulfiram and DDTC undergo further metabolic transformations, including oxidation reactions at the sulfur and carbon atoms, ultimately leading to the formation of several glutathione conjugates []. One of these conjugates is carbamathione (S-(N,N-diethylcarbamoyl)glutathione), identified as a major biliary metabolite in rats treated with disulfiram or DDTC [].

Q4: What analytical methods are used to study S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione)?

A: Researchers have utilized advanced analytical techniques to study carbamathione in biological samples. One such technique is capillary electrophoresis with fluorescence detection (CE-LIF) []. This method enables the simultaneous detection of carbamathione and neurotransmitters like glutamate and GABA in brain microdialysis samples []. This approach is valuable for investigating the pharmacodynamic effects of carbamathione in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

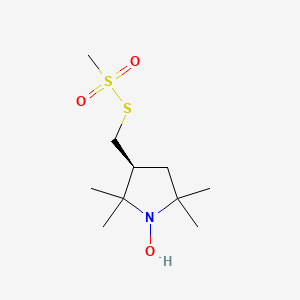

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)